Proteasome Inhibition Potency and Structural Distinction
In a direct head-to-head study of 19 flavonoids, kaempferidinidin chloride inhibited the chymotrypsin-like activity of the 20S proteasome in intact HL-60 cells with an IC₅₀ of 7.8 µM, identical to pelargonidin (7.8 µM) and comparable to peonidin (9.0 µM), but 4.2-fold more potent than delphinidin (32.4 µM) [1]. The assay employed a cell-based chemiluminescent Proteasome-Glo™ system, which measures proteasome activity in a physiologically relevant intracellular context rather than in an isolated enzyme preparation [1].
| Evidence Dimension | Proteasome chymotrypsin-like inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 7.8 ± 0.5 µM (Kaempferidinidin chloride) |
| Comparator Or Baseline | Pelargonidin IC₅₀ = 7.8 µM; Peonidin IC₅₀ = 9.0 µM; Delphinidin IC₅₀ = 32.4 µM |
| Quantified Difference | Kaempferidinidin is equipotent to pelargonidin (ratio 1.0), 1.15-fold more potent than peonidin, and 4.2-fold more potent than delphinidin. |
| Conditions | HL-60 human promyelocytic leukemia cells; Proteasome-Glo™ cell-based chemiluminescent assay; 19 test substances evaluated in parallel. |
Why This Matters
For projects requiring proteasome inhibition as a primary endpoint, kaempferidinidin delivers potency indistinguishable from pelargonidin while offering a unique 4′-methoxy structural probe that allows differential chemical tracking (e.g., via HPLC-MS or metabolic labeling) not possible with the non-methoxylated comparator.
- [1] Dreiseitel A, Schreier P, Oehme A, Locher S, Rogler G, Piberger H, Hajak G, Sand PG. Inhibition of proteasome activity by anthocyanins and anthocyanidins. Biochem Biophys Res Commun. 2008;372(1):57–61. DOI: 10.1016/j.bbrc.2008.04.140. View Source
